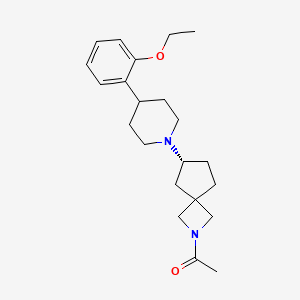
M1/M4 muscarinic agonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M1/M4 muscarinic agonist 2 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in the central nervous system, particularly in cognitive processes and modulation of neurotransmitter release. The compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of M1/M4 muscarinic agonist 2 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the selectivity and potency of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to enhance reaction rates and selectivity.
Catalysts and solvents: Selecting appropriate catalysts and solvents to improve efficiency and reduce environmental impact.
Purification techniques: Implementing large-scale purification methods such as continuous chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
M1/M4 muscarinic agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
M1/M4 muscarinic agonist 2 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the structure-activity relationships of muscarinic receptors and to develop new therapeutic agents.
Biology: It is employed in research on neurotransmitter systems and their role in cognitive functions and neurological disorders.
Medicine: The compound is being investigated for its potential to treat conditions such as Alzheimer’s disease, schizophrenia, and other cognitive impairments.
Industry: This compound is used in the development of new drugs and in the study of receptor pharmacology
Mecanismo De Acción
M1/M4 muscarinic agonist 2 exerts its effects by selectively binding to and activating the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are coupled to G proteins, which mediate various intracellular signaling pathways. Activation of M1 receptors primarily involves the phosphoinositide pathway, leading to increased intracellular calcium levels. M4 receptor activation, on the other hand, inhibits adenylyl cyclase, reducing cyclic adenosine monophosphate levels. These pathways modulate neurotransmitter release and neuronal excitability, contributing to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
M1/M4 muscarinic agonist 2 is unique in its selectivity for the M1 and M4 receptor subtypes. Similar compounds include:
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors, used in research on cognitive disorders.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Pilocarpine: A non-selective muscarinic agonist used in the treatment of glaucoma and dry mouth.
Compared to these compounds, this compound offers improved selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C22H32N2O2 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C22H32N2O2/c1-3-26-21-7-5-4-6-20(21)18-9-12-23(13-10-18)19-8-11-22(14-19)15-24(16-22)17(2)25/h4-7,18-19H,3,8-16H2,1-2H3/t19-/m1/s1 |
Clave InChI |
OXGXBTFDNVXKPX-LJQANCHMSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C |
SMILES canónico |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
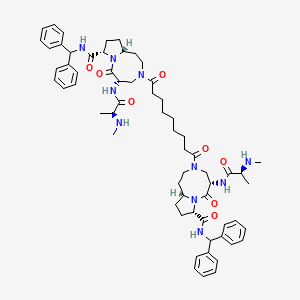
![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
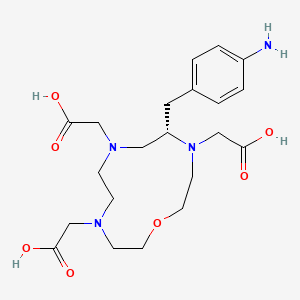
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
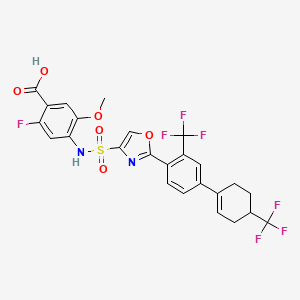
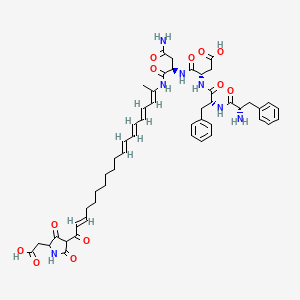
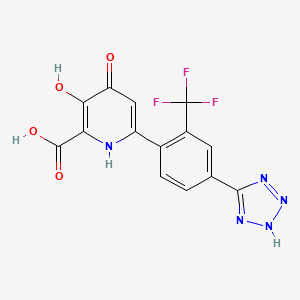

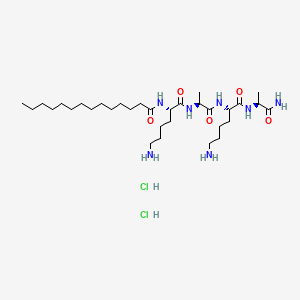

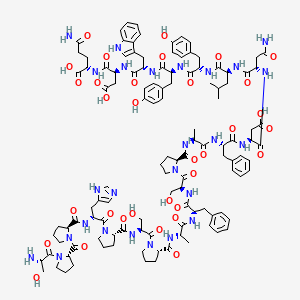
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
